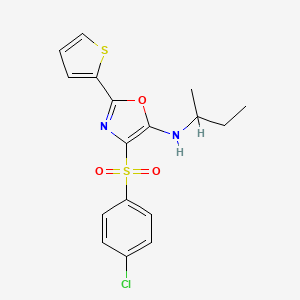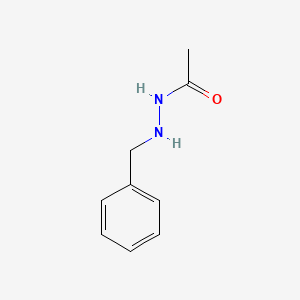
n'-Benzylacetohydrazide
概要
説明
N’-Benzylacetohydrazide: is an organic compound with the molecular formula C9H12N2O. It is a derivative of hydrazide, where the acetohydrazide group is bonded to a benzyl group. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
Chemistry: N’-Benzylacetohydrazide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of hydrazones, which are important in medicinal chemistry.
Biology: In biological research, N’-Benzylacetohydrazide is used to study enzyme inhibition and protein interactions. It can act as a ligand in the formation of metal complexes, which are studied for their biological activities.
Medicine: The compound has potential applications in the development of anti-cancer and anti-inflammatory drugs. Its derivatives have shown promising results in preclinical studies for their cytotoxic and anti-tumor activities.
Industry: N’-Benzylacetohydrazide is used in the production of polymers and resins. It is also employed in the synthesis of dyes and pigments, where it acts as a precursor for various colorants.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: N’-Benzylacetohydrazide can be synthesized through the condensation reaction of benzylhydrazine with acetic anhydride. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H5CH2NHNH2+CH3CO2O→C6H5CH2NHNHCOCH3+CH3COOH
Industrial Production Methods: In an industrial setting, the synthesis of N’-Benzylacetohydrazide can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: N’-Benzylacetohydrazide can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazides or other derivatives.
作用機序
The mechanism of action of N’-Benzylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions. The compound’s hydrazide group allows it to form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects.
類似化合物との比較
N’-Phenylacetohydrazide: Similar in structure but with a phenyl group instead of a benzyl group.
N’-Benzylbenzohydrazide: Contains a benzoyl group instead of an acetyl group.
N’-Benzylpropionohydrazide: Contains a propionyl group instead of an acetyl group.
Uniqueness: N’-Benzylacetohydrazide is unique due to its specific combination of the benzyl and acetohydrazide groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications.
特性
IUPAC Name |
N'-benzylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSISQQMGXJVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991986 | |
| Record name | N-Benzylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-53-3 | |
| Record name | Hydrazine, 1-acetyl-2-benzyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

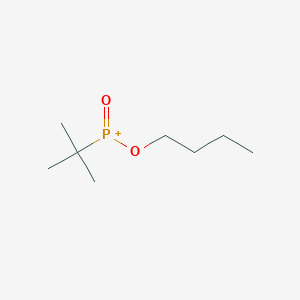
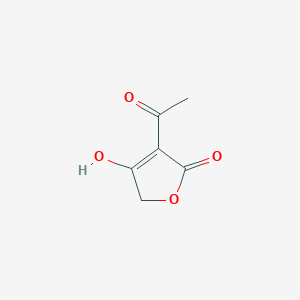



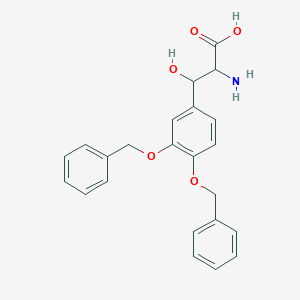
![(3Z)-3-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1660014.png)



![1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B1660024.png)
